molecular formula C25H25N3O9S B393865 ETHYL 2-[(2-{[2-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]OXY}BUTANOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

ETHYL 2-[(2-{[2-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]OXY}BUTANOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B393865
M. Wt: 543.5g/mol
InChI Key: COXINRNHOJGKMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-({2-[({4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}acetyl)oxy]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a nitro group, a dioxo-isoindoline moiety, and a benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2-{[2-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]OXY}BUTANOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common approach is to start with the preparation of the 4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindoline intermediate, which is then reacted with an appropriate acylating agent to introduce the acetyl group. This intermediate is then coupled with a butanoyl chloride derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({2-[({4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}acetyl)oxy]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Substitution reactions may involve the use of strong acids or bases to facilitate the hydrolysis process.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while hydrolysis of the ester group can produce the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-({2-[({4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}acetyl)oxy]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-[(2-{[2-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]OXY}BUTANOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate: Similar structure but with a difluoroacetate group.

    2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]anilino}ethyl)-1H-isoindole-1,3(2H)-dione: Contains an isoindole-1,3-dione moiety.

Uniqueness

Ethyl 2-({2-[({4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}acetyl)oxy]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of a nitro group, a dioxo-isoindoline moiety, and a benzothiophene ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C25H25N3O9S

Molecular Weight

543.5g/mol

IUPAC Name

ethyl 2-[2-[2-(4-nitro-1,3-dioxoisoindol-2-yl)acetyl]oxybutanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C25H25N3O9S/c1-3-16(21(30)26-22-20(25(33)36-4-2)13-8-5-6-11-17(13)38-22)37-18(29)12-27-23(31)14-9-7-10-15(28(34)35)19(14)24(27)32/h7,9-10,16H,3-6,8,11-12H2,1-2H3,(H,26,30)

InChI Key

COXINRNHOJGKMT-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC)OC(=O)CN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC)OC(=O)CN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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